三甲基硅烷基 2-氯-2,2-二氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

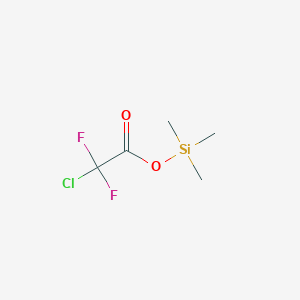

Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound with the molecular formula C5H9ClF2O2Si . It has a molecular weight of 202.66 . The compound is a liquid and is clear and colorless .

Molecular Structure Analysis

The IUPAC name for this compound is trimethylsilyl 2-chloro-2,2-difluoroacetate . The InChI code for this compound is 1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 . The InChI key is MSSFGJPFBJIEJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Trimethylsilyl 2-chloro-2,2-difluoroacetate has a predicted boiling point of 99.2±40.0 °C . It has a predicted density of 1.174±0.06 g/cm3 . The compound is a liquid and is clear and colorless .科学研究应用

衍生物电合成:三甲基甲硅烷基 2-氯-2,2-二氟乙酸盐用于乙基-2,2-二氟-2-三甲基甲硅烷基乙酸盐的电合成中,它是各种二氟亚甲基结构单元的前体 (Clavel 等人,2000 年)。

有机合成中的偶联反应:它在偶联反应中发挥作用,例如锌-铜(I) 氯化物或乙酸银促进的 2-[(三甲基甲硅烷基)甲基]-3-氯-3,3-二氟丙烯与羰基化合物偶联生成 2,2-二氟均烯醇 (Ishihara 等人,1991 年)。

3,3-二氟氮杂环丁酮的前体:通过电化学硅烷化从氯二氟乙酰胺衍生的二氟(三甲基甲硅烷基)乙酰胺可以与羰基化合物缩合,作为 3,3-二氟氮杂环丁酮的前体 (Bordeau 等人,2006 年)。

二氟卡宾试剂:它用于制备二氟卡宾试剂,如三甲基甲硅烷基 2-氟磺酰基-2,2-二氟乙酸盐,这是合成二氟环丙烷化合物中的关键 (Dolbier 等人,2003 年)。

气相色谱分析:三甲基甲硅烷基化试剂,包括三甲基甲硅烷基 2-氯-2,2-二氟乙酸盐,用于气相色谱法分析单端孢霉烯 (Kientz 和 Verweij,1986 年)。

互变异构平衡研究:使用与三甲基甲硅烷基 2-氯-2,2-二氟乙酸盐结构相关的化合物(例如 O-三甲基甲硅烷基-1,1-二甲基-2-三氟乙酰基肼)研究硅螯合物之间的互变异构平衡 (Kalikhman 等人,2001 年)。

氟化有机硅化合物的合成:它用于合成氟化有机硅化合物,该化合物可用于将氟化基团转移到亲电底物 (Guidotti 等人,2004 年)。

三氟甲基化合物的合成:试剂三甲基甲硅烷基氯二氟乙酸盐 (TCDA),衍生自三甲基甲硅烷基 2-氯-2,2-二氟乙酸盐,用于芳基/杂芳基碘化物的三氟甲基化 (Wang 等人,2016 年)。

安全和危害

This compound has been classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .

作用机制

Target of Action

Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound used primarily as a building block in organic synthesis . The primary targets of this compound are organic molecules that can undergo nucleophilic substitution reactions.

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The chloro group (Cl) in the compound is a good leaving group, which makes it susceptible to attack by nucleophiles. This leads to the substitution of the chloro group with the nucleophile, resulting in the formation of a new bond .

Biochemical Pathways

The exact biochemical pathways affected by Trimethylsilyl 2-chloro-2,2-difluoroacetate depend on the specific reactions it is used in. As a reagent in organic synthesis, it can participate in a variety of reactions, leading to the formation of a wide range of products . The downstream effects of these reactions depend on the nature of the products formed.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

The molecular and cellular effects of Trimethylsilyl 2-chloro-2,2-difluoroacetate’s action are primarily seen in the new bonds it forms during reactions. By acting as an electrophile, it can form new covalent bonds with a variety of nucleophiles, altering the structure of the target molecules .

Action Environment

The action, efficacy, and stability of Trimethylsilyl 2-chloro-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . It is also worth noting that the compound should be stored at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

trimethylsilyl 2-chloro-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSFGJPFBJIEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)

![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)

![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)

![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)

![Cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2787110.png)